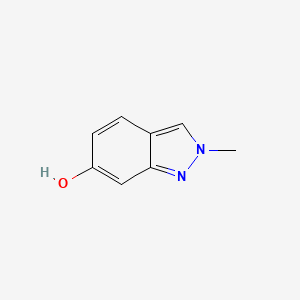

2-Methyl-2H-indazol-6-ol

Vue d'ensemble

Description

“2-Methyl-2H-indazol-6-ol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 2H-indazoles, such as “this compound”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .

Chemical Reactions Analysis

Indazole-containing compounds, including “this compound”, have been synthesized through various chemical reactions. These include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 148.16 .

Applications De Recherche Scientifique

Tautomeric Properties and Stabilization

2-Methyl-2H-indazol-6-ol exhibits interesting tautomeric properties, including the ability to form stable tautomers stabilized by intra- and intermolecular hydrogen bonds. Sigalov et al. (2019) explored the stabilization mechanisms of 2H-indazole tautomers, demonstrating how these compounds can form centrosymmetric dimers in crystal structures through hydrogen bonding. The stability of these tautomers in solution and their potential for forming stable dimers have implications for their use in designing molecules with specific structural or functional properties (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).

Antimicrobial Evaluation

Gopalakrishnan, Thanusu, and Kanagarajan (2009) have contributed to the understanding of this compound derivatives' antimicrobial potential. Their synthesis and characterization of 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols revealed the impact of substituents on the phenyl rings on antimicrobial activity. This study underscores the relevance of 2H-indazol derivatives in developing new antimicrobial agents, with specific structural modifications enhancing their efficacy against a range of bacterial and fungal strains (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Regiospecific Synthesis and Potential Applications

The regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers by Dandu et al. (2007) provides insights into the structural versatility of 2H-indazole derivatives. The methodology enables the precise control over the regiochemistry of substitution, paving the way for the exploration of these compounds in various scientific applications, from medicinal chemistry to material science (Dandu, Tao, Josef, Bacon, & Hudkins, 2007).

Synthetic Approaches and Biological Interest

The work of Isin, de Jonge, and Castagnoli (2001) on synthetic approaches to 1H- and 2H-indazolyl derivatives highlights the ongoing interest in these compounds for their potential biological activities. By exploring different reaction conditions and characterizing the resulting products, this research contributes to the broader understanding of how indazole derivatives can be tailored for specific biological functions (Isin, de Jonge, & Castagnoli, 2001).

Antioxidant Activity

The antioxidant activity of related compounds like 2-methyl-1,3-benzoxazol-6-ol has been studied by Khizhan et al. (2011), providing a comparative perspective on how structural analogs of this compound may exhibit beneficial properties. While not directly related to this compound, this research underscores the importance of structural analysis in identifying potential antioxidant agents (Khizhan, Khizhan, Nikolaevskii, Kniga, Ivleva, & Tikhonova, 2011).

Safety and Hazards

The safety information for “2-Methyl-2H-indazol-6-ol” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Mécanisme D'action

Target of Action

Indazole derivatives, a class of compounds to which 2-methyl-2h-indazol-6-ol belongs, have been found to exhibit a wide variety of biological activities . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation and pain .

Mode of Action

For example, certain indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammatory responses .

Biochemical Pathways

For instance, some indazole derivatives have been reported to inhibit the production of mediators involved in inflammation, such as PGE2, TNF-α, and MMP-13 .

Result of Action

Related indazole derivatives have been found to exhibit anti-inflammatory effects, suggesting that this compound may have similar effects .

Analyse Biochimique

Biochemical Properties

2-Methyl-2H-indazol-6-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response This interaction suggests potential anti-inflammatory properties

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage . These effects indicate its potential role in modulating inflammatory responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It acts as an inhibitor of COX-2, reducing the production of inflammatory mediators such as PGE2 . This inhibition occurs through the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing its reaction. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory activity. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its potential use in medical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential effects on cellular processes.

Propriétés

IUPAC Name |

2-methylindazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-6-2-3-7(11)4-8(6)9-10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJRTXKMYMPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC(=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553024 | |

| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52470-67-4 | |

| Record name | 2-Methyl-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

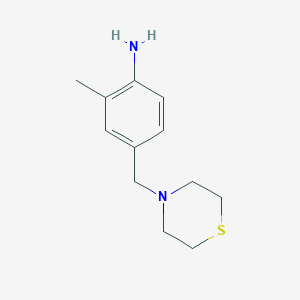

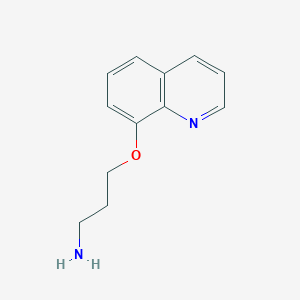

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437629.png)

![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)

![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)

![[5-(2-furyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1437648.png)

![2-[4-(3-Amino-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1437650.png)